Product packaging for Gerambullindiol(Cat. No.:CAS No. 160896-55-9)

Gerambullindiol

Cat. No.: B600425
CAS No.: 160896-55-9
M. Wt: 425.58
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Description

Contextualization within the Rutaceae Family and Glycosmis Genus

Gerambullindiol is a product of plants belonging to the Glycosmis genus, which is part of the larger Rutaceae family. The Rutaceae family, commonly known as the citrus or rue family, is comprised of flowering plants and is notable for its economic importance, including many edible fruits like oranges, lemons, and grapefruits. nih.govwikipedia.org Plants in this family are typically trees or shrubs, often aromatic due to the presence of glands on their leaves. wikipedia.org

The genus Glycosmis itself consists of shrubs and small trees found in Southeast Asia and Australia. wikipedia.org The plants are characterized by new growth that is densely covered in rusty-colored hairs and leaves that can be simple or divided into leaflets. wikipedia.org While some species within the genus are well-defined, many are not yet adequately described, with the total number of species estimated to be between 35 and 50. wikipedia.org

Overview of Significant Secondary Metabolites from Glycosmis Species

The Glycosmis genus is a rich source of a wide array of secondary metabolites, which have been the subject of extensive phytochemical investigation. researchgate.neteurekaselect.com These compounds are of interest for their potential biological activities. The major classes of secondary metabolites isolated from Glycosmis species include:

Alkaloids: This is a prominent group of compounds in Glycosmis, with various types identified, including acridone, carbazole, quinoline, and furoquinoline alkaloids. researchgate.netorcid.org

Amides: A number of bioactive amides, particularly those containing sulfur, have been isolated from Glycosmis species. researchgate.netresearchgate.netnih.gov this compound belongs to this class of compounds.

Flavonoids: These phenolic compounds are also found in Glycosmis species. researchgate.net

Terpenoids: This large and diverse class of organic compounds is also represented in the chemical profile of the genus. ufl.edu

The diverse array of these secondary metabolites underscores the chemical complexity of the Glycosmis genus and highlights its potential as a source for novel natural products.

Historical Discovery and Initial Characterization of this compound

The discovery and characterization of this compound are closely linked to the pioneering work on sulfur-containing amides from Glycosmis species by a team of researchers led by H. Greger. In 1996, Greger and his colleagues published a significant paper titled "Bioactive amides from Glycosmis species," which detailed the isolation and structure elucidation of several new phenethyl/styrylamine-derived amides from the lipophilic leaf extracts of Glycosmis cf. mauritiana, Glycosmis cf. cyanocarpa, and Glycosmis crassifolia. nih.gov

While this particular paper did not explicitly name this compound, it laid the groundwork for its later identification by describing related compounds. The term "gerambullins" was used to denote a series of these amides that possess a geranyloxy group. researchgate.net Subsequent research by the same group further detailed the structural diversity of these sulfur-containing amides. ufl.edu

The initial characterization of this compound and related compounds involved the use of various spectroscopic techniques. These methods are essential in natural product chemistry for determining the precise chemical structure of a newly isolated compound. The primary techniques used would have included:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the carbon and proton framework of the molecule.

Mass Spectrometry (MS): To ascertain the molecular weight and elemental composition.

Infrared (IR) and Ultraviolet (UV) Spectroscopy: To identify functional groups and conjugated systems within the molecule.

Through the application of these analytical methods, the chemical structure of this compound was established as a sulfur-containing amide with a distinct arrangement of atoms.

Properties

CAS No.

160896-55-9

Molecular Formula

C22H35NO5S

Molecular Weight

425.58

Origin of Product

United States

Isolation and Structural Elucidation of Gerambullindiol

Comprehensive Spectroscopic and Spectrometric Analysis

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical first step in identifying an unknown compound. This technique measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy. For Gerambullindiol, HRESIMS (High-Resolution Electrospray Ionization Mass Spectrometry) would be used to determine its exact molecular mass. From this exact mass, a unique molecular formula can be calculated, which specifies the precise number of carbon, hydrogen, oxygen, nitrogen, and sulfur atoms in the molecule. This information is fundamental for interpreting all subsequent NMR data. For related compounds isolated alongside this compound, HRESIMS has been successfully used to establish their molecular formulas. researchgate.net

One- and Two-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule. A combination of 1D and 2D NMR experiments provides information about the carbon skeleton, the environments of individual protons, how atoms are connected through bonds, and their relative spatial arrangement. emerypharma.comstanford.eduipb.pt

The ¹H NMR spectrum reveals the chemical environment of every proton in the molecule. Each unique proton or group of equivalent protons generates a signal. The chemical shift (δ) indicates the electronic environment, the integration gives the number of protons for that signal, and the multiplicity (e.g., singlet, doublet, triplet) and coupling constants (J) reveal how many adjacent protons are coupled to it. emerypharma.com A complete ¹H NMR data table for this compound would list these parameters for each proton, providing a map of the proton environments across the molecule.

The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule, revealing the total number of distinct carbons and their chemical environments (e.g., alkyl, olefinic, aromatic, carbonyl). This experiment is crucial for mapping out the carbon backbone of the compound. A data table for this compound would list the chemical shift for each of its carbon atoms.

2D NMR experiments are essential for connecting the pieces of the puzzle provided by 1D NMR.

COSY (Correlation Spectroscopy) is a homonuclear experiment that shows correlations between protons that are coupled to each other, typically through two or three bonds. mestrelab.com This allows for the identification of spin systems—chains of connected protons—which helps in assembling molecular fragments.

HSQC (Heteronuclear Single Quantum Coherence) is a heteronuclear experiment that correlates each proton signal with the signal of the carbon atom it is directly attached to (a one-bond correlation). emerypharma.com This technique is invaluable for definitively assigning which protons are bonded to which carbons.

The HMBC experiment is key to assembling the full molecular structure. It shows correlations between protons and carbons that are separated by two or three bonds (and sometimes four). These long-range correlations act as bridges, connecting the molecular fragments and spin systems identified by COSY. It is particularly useful for placing quaternary carbons (carbons with no attached protons) and for linking different functional groups together to form the complete carbon skeleton.

Once the connectivity of the molecule is established, the NOESY experiment is used to determine its three-dimensional structure, or stereochemistry. The NOESY spectrum shows correlations between protons that are close to each other in space, regardless of whether they are connected through bonds. ipb.pt This through-space interaction, the Nuclear Overhauser Effect (nOe), allows for the determination of the relative orientation of substituents at chiral centers and the geometry of double bonds, providing the final details of the molecular architecture.

Biosynthetic Pathways and Chemical Synthesis of Gerambullindiol

Proposed Biosynthesis from Terpenoid Precursors

The biosynthesis of Gerambullindiol is hypothesized to originate from fundamental terpenoid precursors, integrating elements from distinct metabolic pathways to assemble its complex architecture.

Origin of the Geranyl Side Chain

The backbone of this compound is its C10 geranyl moiety, a common structural unit in a vast array of natural products. The biosynthesis of this isoprenoid unit begins with the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). nih.govyoutube.com These fundamental building blocks are produced through two primary pathways: the mevalonate (B85504) (MVA) pathway, which is active in the cytosol of plants, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, located in the plastids. kneopen.com

The condensation of one molecule of IPP with one molecule of DMAPP is catalyzed by geranyl pyrophosphate synthase (GPPS) to yield geranyl pyrophosphate (GPP). researchgate.net GPP serves as the direct precursor to the geranyl skeleton of this compound. This initial step is a critical juncture, committing the C10 unit to the downstream modifications that ultimately lead to the final complex structure.

Enzymatic Oxidation Mechanisms Leading to Diol Formation

A key structural feature of this compound is its diol functionality. The formation of diols on a terpenoid scaffold is typically catalyzed by hydroxylase enzymes, particularly those from the cytochrome P450 (CYP) superfamily. nih.govdntb.gov.ua These enzymes are known for their ability to activate inert C-H bonds and introduce hydroxyl groups with high regio- and stereoselectivity. nih.gov

In the proposed biosynthesis of this compound, the geranyl backbone, likely after being incorporated into a larger scaffold, undergoes a two-step oxidation. This process is thought to involve two distinct hydroxylation events catalyzed by specific CYP enzymes. While terpene synthases themselves are capable of producing hydroxylated products by quenching a carbocation intermediate with water, the formation of a diol often requires subsequent oxidation steps. researchgate.net The precise mechanism and the specific P450 enzymes involved in the formation of the this compound diol are subjects of ongoing research.

Incorporation of Phenethylamine (B48288) and Sulfur-Containing Moieties

The incorporation of non-terpenoid moieties, such as phenethylamine and a sulfur-containing group, represents a fascinating aspect of this compound's biosynthesis. This suggests a convergent pathway where intermediates from different metabolic routes are combined.

The phenethylamine portion likely originates from the shikimate pathway, which produces aromatic amino acids, including phenylalanine. Decarboxylation of phenylalanine would yield phenethylamine, which could then be enzymatically coupled to the geranyl-derived scaffold.

The introduction of a sulfur-containing moiety is less common in terpenoid biosynthesis but not unprecedented. This could occur through the action of a specialized transferase enzyme that utilizes a sulfur donor, such as 3'-phosphoadenosine-5'-phosphosulfate (PAPS) or cysteine, to attach a sulfur-containing group to an activated position on the molecule. The timing and sequence of these incorporation events relative to the diol formation are yet to be fully elucidated.

Biomimetic and Chemoenzymatic Synthesis Strategies

The complex structure of this compound presents a significant challenge for total chemical synthesis. Consequently, biomimetic and chemoenzymatic approaches, which draw inspiration from the natural biosynthetic pathways, are being explored as viable alternatives.

Design of Synthetic Routes Mimicking Natural Biotransformations

Biomimetic synthesis aims to replicate key steps of the proposed biosynthetic pathway in a laboratory setting. nih.gov For this compound, this could involve the use of a geraniol (B1671447) derivative as a starting material. A key step in a biomimetic approach would be the strategic oxidation of the geranyl skeleton to introduce the diol functionality. This might be achieved using chemical oxidants that mimic the action of hydroxylase enzymes.

Furthermore, a biomimetic strategy would likely involve the late-stage introduction of the phenethylamine and sulfur-containing moieties. This could be accomplished through coupling reactions designed to mimic the enzymatic condensations thought to occur in nature. The development of such a route would not only provide access to this compound for further study but could also offer insights into the plausibility of the proposed biosynthetic pathway. researchgate.netsemanticscholar.org

Application of Enzymatic Catalysis in Diol Formation

Chemoenzymatic synthesis combines the efficiency and selectivity of enzymatic reactions with the versatility of traditional organic chemistry. In the context of this compound synthesis, enzymes could be employed to overcome challenging transformations, such as the stereoselective formation of the diol.

Total and Semisynthesis Approaches

While specific total or semisynthesis of this compound has not been extensively documented in the literature, its structure lends itself to logical synthetic disconnections based on established chemical transformations. Plausible strategies would involve the separate synthesis of the phenethylamine and the functionalized geranyl side-chain fragments, followed by their coupling. A key challenge in the synthesis is the stereocontrolled introduction of the vicinal diol on the terpene-derived chain.

The introduction of the vicinal diol onto the geranyl side chain is a critical step in the synthesis of this compound. This can be achieved through the dihydroxylation of a geraniol-derived precursor. Several methods are available for this transformation, offering varying degrees of stereocontrol.

One of the most powerful methods for asymmetric dihydroxylation is the Sharpless asymmetric dihydroxylation . This method utilizes osmium tetroxide as a catalyst in the presence of a chiral ligand, typically a derivative of dihydroquinine or dihydroquinidine, to achieve high enantioselectivity. The choice of the chiral ligand (e.g., from AD-mix-α or AD-mix-β) dictates the facial selectivity of the dihydroxylation on the double bond of the geranyl precursor, allowing for the synthesis of specific stereoisomers of the diol. wikipedia.org

Another approach involves chemo-enzymatic synthesis . This strategy could employ a two-step, one-pot reaction sequence starting with an enzymatic or chemical epoxidation of the geranyl precursor, followed by enzymatic hydrolysis of the resulting epoxide to yield the trans-diol. rsc.org This method can also provide high enantioselectivity.

The table below summarizes potential dihydroxylation strategies for a geranyl precursor.

MethodReagentsStereoselectivityKey Features
Sharpless Asymmetric DihydroxylationOsO₄ (catalytic), Chiral Ligand (e.g., (DHQ)₂PHAL), Stoichiometric Oxidant (e.g., K₃[Fe(CN)₆])High (enantioselective)Predictable stereochemistry based on the chiral ligand.
Chemo-enzymatic DihydroxylationEpoxidation (e.g., m-CPBA or lipase-mediated), Epoxide HydrolaseHigh (enantioselective)Green chemistry approach, mild reaction conditions.
Upjohn DihydroxylationOsO₄ (catalytic), N-Methylmorpholine N-oxide (NMO)Syn-dihydroxylationProvides syn-diols, but without inherent enantioselectivity unless a chiral substrate is used.

The formation of the amide bond linking the phenethylamine moiety and the carboxyl group of the functionalized geranyl side chain is a fundamental step in the synthesis of this compound. A variety of robust and efficient amide coupling reactions have been developed, largely driven by the demands of peptide synthesis. hepatochem.com

A common strategy involves the activation of the carboxylic acid component. This can be achieved using carbodiimide reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). masterorganicchemistry.com These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond. Additives like 1-hydroxybenzotriazole (B26582) (HOBt) or hydroxysuccinimide (HOSu) are often used to suppress side reactions and improve yields. hepatochem.com

Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acyl chloride . The reaction of the acyl chloride with the amine, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine, is known as the Schotten-Baumann reaction and provides a reliable method for amide formation. fishersci.co.uk

The choice of coupling reagent and reaction conditions would depend on the specific functional groups present in the coupling partners to avoid unwanted side reactions.

The following table outlines common amide coupling methods.

Coupling MethodActivating AgentTypical ConditionsByproducts
Carbodiimide CouplingDCC, EDCRoom temperature, aprotic solvent (e.g., DCM, DMF)Dicyclohexylurea (DCU), EDC-urea
Acyl Halide Method (Schotten-Baumann)Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂)Often requires a base (e.g., pyridine, triethylamine)HCl, CO, CO₂
Active Ester MethodHOBt, HOSuUsed in conjunction with carbodiimidesHOBt, HOSu

Achieving the correct stereochemistry is a paramount challenge in the total synthesis of complex natural products like this compound. The stereocenters in the diol moiety of the geranyl side chain require precise control during the synthesis.

As mentioned previously, the Sharpless asymmetric dihydroxylation is a premier method for establishing the stereochemistry of vicinal diols on prochiral alkenes. wikipedia.org The predictable stereochemical outcome based on the choice of the chiral ligand makes it a highly valuable tool for the synthesis of a specific enantiomer of this compound.

Enzymatic approaches also offer excellent stereocontrol. Biocatalytic reactions , such as those involving epoxide hydrolases, can resolve racemic epoxides or desymmetrize meso-epoxides to produce enantiomerically enriched diols. rsc.org

Scientific Article on this compound Remains Elusive Due to Lack of Publicly Available Data

A comprehensive search for the chemical compound “this compound” and its related analogs, “Gerambullins” and “Dambullins,” has yielded no specific scientific data or research publications. As a result, the generation of a detailed article on its structure-activity relationship (SAR), as requested, cannot be fulfilled at this time.

Extensive database searches and inquiries into chemical literature have failed to locate any information regarding the synthesis, isolation, or biological evaluation of this compound. Similarly, no data could be found on the chemical structures of the related sulfur-containing amides, Gerambullins and Dambullins. This absence of foundational information makes it impossible to conduct a comparative analysis of their structural similarities and differences or to ascertain the influence of the diol functionality on molecular interactions.

Furthermore, the lack of any documented research means that there are no studies on structural modifications of this compound. Consequently, the impact of side chain variations on biological efficacy and the specific roles of the amide linkage and any heteroatoms like sulfur remain entirely unknown.

Without experimental data or published research, any exploration into the computational chemistry and molecular modeling of this compound would be purely speculative. Molecular modeling studies are contingent on existing structural and biological data to build and validate computational models. researchgate.netumk.plmdpi.com These techniques are powerful tools for understanding molecular behavior, predicting properties, and designing new molecules, but they require a starting point based on empirical evidence. researchgate.netuochb.czirbbarcelona.org

A diol is a chemical compound that contains two hydroxyl groups, which can influence a molecule's properties and interactions. wikipedia.org However, without the specific context of this compound's full structure, no meaningful analysis of its diol functionality can be made.

Until "this compound" and its associated compounds are described in the scientific literature, a detailed analysis of their structure-activity relationships remains beyond reach. Further research and publication on the existence and properties of these compounds are required before a comprehensive scientific article can be composed.

Structure Activity Relationship Sar Studies of Gerambullindiol and Its Analogs

Computational Chemistry and Molecular Modeling

Ligand-Target Docking Simulations

Ligand-target docking is a computational method used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. nih.gov This technique is crucial in drug discovery for understanding the binding mechanism and for screening virtual libraries of compounds to identify potential drug candidates. nih.govresearchgate.net

In a hypothetical study of Gerambullindiol, researchers would first identify a relevant biological target, such as an enzyme or receptor implicated in a disease pathway. The three-dimensional structure of this target would be obtained from crystallographic data or homology modeling. Docking simulations would then be performed to predict how this compound and a series of its synthesized analogs bind to the active site of the target.

The primary outputs of these simulations are the binding affinity (often expressed as a docking score in kcal/mol) and the predicted binding pose. A more negative binding affinity suggests a more favorable interaction. frontiersin.org The binding pose reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the target protein. researchgate.net

Illustrative Docking Simulation Results for this compound Analogs:

This table represents hypothetical data that would be generated from docking simulations.

CompoundTarget ProteinDocking Score (kcal/mol)Key Interacting Residues
This compound Hypothetical Kinase A-8.5LYS76, GLU91, LEU128
Analog 1 Hypothetical Kinase A-9.2LYS76, GLU91, LEU128, PHE130
Analog 2 Hypothetical Kinase A-7.8GLU91, LEU128
Analog 3 Hypothetical Kinase A-9.5LYS76, ASP129, PHE130

These hypothetical results would suggest that Analogs 1 and 3 have a higher binding affinity for the target than the parent compound, this compound. Analysis of the interacting residues would guide further chemical modifications to enhance binding. For instance, the interaction with PHE130 in Analogs 1 and 3 appears to be beneficial.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.gov The various conformations of a molecule have different potential energies, and understanding the distribution of these energies—the energy landscape—is critical for predicting the molecule's behavior in a biological system. nih.gov

For a flexible molecule like this compound, numerous conformations are possible. Computational methods, such as molecular dynamics (MD) simulations, are used to explore the conformational space and identify low-energy, stable conformations. frontiersin.org The bioactive conformation, the one responsible for the molecule's biological activity, is often a low-energy conformer.

An energy landscape plot would typically show the potential energy of the molecule as a function of one or more geometric parameters, such as dihedral angles. The valleys in this landscape represent stable conformations, while the peaks represent transition states.

Hypothetical Conformational Energy Profile for this compound:

This table illustrates the type of data that would be generated from a conformational analysis.

ConformerDihedral Angle 1 (°)Dihedral Angle 2 (°)Relative Energy (kcal/mol)Population (%)
1 (Global Minimum) 601800.075
2 -601801.215
3 180602.55
4 60-603.05

This hypothetical data indicates that Conformer 1 is the most stable and prevalent form of this compound under physiological conditions. Docking studies would ideally show that this lowest-energy conformer is the one that binds most effectively to the target protein.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.orgjocpr.com The goal of a QSAR model is to predict the activity of new, unsynthesized compounds. wikipedia.org

To build a QSAR model for this compound and its analogs, a dataset of compounds with experimentally determined biological activities (e.g., IC50 values) is required. mdpi.com For each compound, a set of molecular descriptors is calculated. These descriptors quantify various physicochemical properties, such as size, shape, lipophilicity, and electronic properties. jocpr.com

Statistical methods, like multiple linear regression (MLR) or machine learning algorithms, are then used to develop an equation that correlates the descriptors with the biological activity. wikipedia.orgmdpi.com A robust QSAR model should have good predictive power, which is assessed through internal and external validation techniques. mdpi.com

Example of a Hypothetical QSAR Equation for this compound Analogs:

pIC50 = 0.5 * (logP) - 0.2 * (Molecular Weight) + 1.5 * (Hydrogen Bond Donors) + 2.1

In this illustrative equation:

pIC50 is the negative logarithm of the half-maximal inhibitory concentration, a measure of biological activity.

logP represents the lipophilicity of the compound.

Molecular Weight is the mass of the molecule.

Hydrogen Bond Donors is the number of hydrogen bond donor groups.

This equation would suggest that higher lipophilicity and more hydrogen bond donors increase the biological activity, while a larger molecular weight is detrimental. Such a model would be invaluable for designing new analogs of this compound with improved potency.

Biological Activities and Mechanistic Investigations of Gerambullindiol and Its Derivatives

In Vitro Antimicrobial Activities (Non-Clinical Context)

Research has demonstrated that Gerambullindiol and its derivatives possess notable antifungal properties. A study focusing on sulfur-containing amides from Glycosmis species, which include this compound, highlighted their activity against the fungus Cladosporium herbarum. mdpi.com In this research, the major component, methyldambullin, a derivative of this compound, exhibited moderate antifungal activity. researchgate.net Further investigations into amides isolated from various Glycosmis species showed pronounced antifungal activity against Cladosporium herbarum. mdpi.com

The antifungal activity of these compounds is significant, as Cladosporium is a genus of fungi that includes common molds and occasional plant pathogens. frontiersin.org The ability of this compound derivatives to inhibit the growth of C. herbarum suggests a potential for the development of new antifungal agents. mdpi.commdpi.com

Table 1: Antifungal Activity of this compound Derivatives against Cladosporium herbarum
CompoundActivity against Cladosporium herbarumSource
MethyldambullinModerate antifungal activity researchgate.net
Phenethyl/styrylamine-derived amidesPronounced antifungal activity mdpi.com

Currently, there is a lack of specific research data on the antibacterial properties of this compound against Gram-positive bacteria. However, studies on related terpene compounds, such as geraniol (B1671447), have shown activity against these types of bacteria. For instance, geraniol has demonstrated antibacterial effects against Staphylococcus aureus and Bacillus subtilis. researchgate.netnih.gov This suggests that this compound, as a related diol, may warrant investigation for similar properties. The cell membrane is a primary target for many antibacterial compounds, and differences in cell wall structure between Gram-positive and Gram-negative bacteria often result in varying susceptibility. researchgate.net

Antiparasitic Efficacy in Research Models

Derivatives of this compound have been investigated for their efficacy against protozoan parasites. Research has shown that sulfur-containing amides, such as methyldambullin and methylgerambullin (B1257385), exhibit significant in vitro activity against Leishmania infantum and Trypanosoma cruzi. researchgate.net Trypanosoma cruzi is the causative agent of Chagas disease, and Leishmania species are responsible for leishmaniasis. researchgate.netmdpi.com

In one study, methylgerambullin demonstrated a 50% effective concentration (EC50) of 2.83 µM against L. infantum promastigotes after 48 hours of treatment. researchgate.net Another investigation found the EC50 of methyldambullin to be 1.1 µM against the same parasite. researchgate.net These findings indicate that this compound derivatives have potent antiparasitic effects in research models.

Table 2: Antiparasitic Activity of this compound Derivatives
CompoundParasiteEC50 (µM)Source
MethylgerambullinLeishmania infantum2.83 (after 48h) researchgate.net
MethyldambullinLeishmania infantum1.1 (after 48h) researchgate.net

The precise molecular targets of this compound and its derivatives within parasites have not yet been fully elucidated. However, research into other antiparasitic compounds provides some potential avenues for investigation. For many antiparasitic drugs, the mitochondrion is a key target, as its functions are essential for parasite survival. mdpi.com Cysteine proteases are another class of enzymes that have been identified as viable drug targets in parasitic diseases. For example, in Trichomonas vaginalis, the phytochemical curcumin (B1669340) has been shown to affect proteolytic activity and hydrogenosomal metabolism. Future research could explore whether this compound derivatives act on similar pathways or possess unique mechanisms of action against parasitic molecular targets.

Modulation of Cellular Pathways in Model Systems (Non-Clinical Focus)

Investigations into the cellular effects of this compound derivatives have revealed their ability to modulate key signaling pathways. A notable example is methylgerambullin, which has been shown to inhibit the proliferation of hepatocellular carcinoma (HCC) cells. researchgate.net This inhibitory action is mediated through the activation of mitochondrial apoptosis and endoplasmic reticulum stress signaling pathways. researchgate.net

Furthermore, methylgerambullin was found to inhibit the Protein Kinase B (Akt) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways. researchgate.net The constitutive activation of these pathways is implicated in the progression of various cancers. By downregulating the activity of Akt and STAT3, methylgerambullin can suppress cancer cell proliferation. These findings highlight the potential of this compound derivatives to modulate cellular processes that are fundamental to cell survival and growth.

Anti-Inflammatory Effects in Macrophage Cell Lines (e.g., Inhibition of Nitric Oxide Production in RAW 264.7 cells)

While direct studies on the anti-inflammatory effects of this compound are not extensively documented in current literature, research on related sulphur-containing amides and prenylated compounds from Glycosmis pentaphylla has demonstrated significant anti-inflammatory properties. These compounds have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells. researchgate.netresearchgate.net

A study investigating various prenylated sulphur-containing amides from G. pentaphylla revealed that these compounds exhibited substantial inhibitory effects on NO production, with IC50 values ranging from as low as 0.16 µM to 16.74 µM. researchgate.netresearchgate.net For instance, one particular sulphur-containing amide, compound 4 in the study, potently inhibited LPS-induced NO production in RAW 264.7 cells with an IC50 value of 0.55 µM. researchgate.net Another investigation of aldoximes from Glycosmis craibii also showed noteworthy inhibition of NO production in the same cell line, with IC50 values between 2.38 and 8.43 μM. researchgate.net These findings suggest that the broader class of compounds to which this compound belongs has the potential for significant anti-inflammatory activity.

Table 1: Inhibitory Effects of this compound-Related Compounds on NO Production in LPS-Stimulated RAW 264.7 Cells

Compound Class/NameSource OrganismIC50 Value (µM)
Prenylated Sulphur-Containing AmidesGlycosmis pentaphylla0.16 - 16.74
Sulphur-Containing Amide (Compound 4)Glycosmis pentaphylla0.55
Caged PPAPs (Compound 8)Not Specified18.24
Caged PPAPs (Compound 12)Not Specified12.50
Aldoximes (Compounds 1-4)Glycosmis craibii2.38 - 8.43

Exploration of Immunomodulatory Properties

Specific immunomodulatory properties of this compound have not been detailed in the available scientific literature. However, extracts from plants containing this compound and its parent compounds, such as Clinacanthus nutans, have been reported to possess immunomodulatory activities. researchgate.net For example, extracts from C. nutans have been shown to cause an up-regulation of IFN-γ, indicating a potential influence on immune responses. researchgate.net The broader class of sulphur-containing amides from Glycosmis species has also been noted for potential immunomodulatory activity, though the precise mechanisms and effects of individual compounds like this compound remain to be elucidated. researchgate.net

Elucidation of Molecular Mechanisms of Action

The molecular mechanisms of action for this compound are not yet characterized. However, research into its derivatives and related compounds offers some preliminary insights into possible pathways.

Interaction with Specific Enzymes or Receptors

There is currently no direct evidence detailing the interaction of this compound with specific enzymes or receptors.

Cellular Uptake and Intracellular Distribution

Scientific literature to date has not investigated the cellular uptake and intracellular distribution of this compound.

Signaling Pathway Perturbations

Specific studies on the signaling pathway perturbations caused by this compound are not available. However, research on a related ketone derivative, methylgerambullin, has indicated that it may exert its effects by activating mitochondrial and endoplasmic reticulum stress signaling pathways. researchgate.net Furthermore, a mechanistic study on a constituent isolated from Streblus zeylanicus suggested that its anti-inflammatory effect was due to the blockade of NF-κB activation through the inhibition of IκB phosphorylation. researchgate.net It is plausible that this compound or its derivatives could interact with similar inflammatory signaling cascades, but dedicated studies are required to confirm this.

Advanced Analytical and Methodological Developments for Gerambullindiol Research

Development of Robust Analytical Protocols for Detection and Quantification

The accurate detection and quantification of gerambullindiol in various matrices, such as plant extracts and biological samples, underpin the reliability of research findings. The development of robust analytical protocols is therefore a primary focus. These protocols often require meticulous sample preparation, including extraction and purification, to ensure the accuracy and precision of the subsequent analysis. mdpi.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) with Diverse Detectors

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of non-volatile or thermally labile compounds like this compound. The separation is typically achieved on a reverse-phase column, such as a C18 column. uft-plovdiv.bg A gradient elution using a mobile phase consisting of an aqueous component (often with a modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent (such as methanol (B129727) or acetonitrile) is commonly employed to achieve optimal separation of this compound from other components in a complex mixture. nih.gov

The choice of detector is critical for sensitivity and selectivity. A Diode Array Detector (DAD) or a UV-Vis detector can be used for quantification, typically at a low wavelength around 210 nm, as terpenoids like this compound lack a strong chromophore. uft-plovdiv.bg For enhanced sensitivity and structural confirmation, HPLC coupled with Mass Spectrometry (HPLC-MS) is the preferred method. nih.gov This allows for the determination of the molecular weight and fragmentation pattern of this compound, aiding in its unambiguous identification.

Table 1: Illustrative HPLC Parameters for this compound Analysis

ParameterCondition
Column Reverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 0-20 min, 30-70% B; 20-25 min, 70-90% B; 25-30 min, 90% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detector Mass Spectrometer (ESI, Positive Ion Mode) or DAD (210 nm)
Column Temp. 30 °C

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

While this compound itself is not highly volatile, it can be analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) following a derivatization step. Silylation is a common derivatization technique that increases the volatility and thermal stability of the compound, making it amenable to GC analysis. The resulting trimethylsilyl (B98337) (TMS) ether of this compound can be readily separated on a non-polar or medium-polarity capillary column, such as a DB-5MS. scielo.br

GC-MS offers excellent chromatographic resolution and provides detailed mass spectra that are invaluable for structural elucidation and identification. nih.govresearchgate.net The fragmentation pattern of the derivatized this compound can be compared with spectral libraries or with the fragmentation of an authentic standard for confirmation. Headspace-SPME-GC-MS can also be explored for the analysis of volatile precursors or degradation products of this compound. sigmaaldrich.com

Table 2: Representative GC-MS Parameters for Derivatized this compound

ParameterCondition
Column DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium (1 mL/min)
Injector Temp. 250 °C
Oven Program 80 °C (2 min hold), then 10 °C/min to 280 °C (10 min hold)
Transfer Line 280 °C
Ion Source Temp. 230 °C
MS Mode Electron Ionization (EI), 70 eV
Scan Range m/z 50-550

Capillary Electrophoresis (CE) Applications

Capillary Electrophoresis (CE) presents an alternative with high separation efficiency and low sample and reagent consumption. nih.govresearchgate.netmahidol.ac.th For neutral compounds like this compound, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, is particularly suitable. mdpi.com In MEKC, a surfactant is added to the background electrolyte above its critical micelle concentration. The analytes partition between the aqueous buffer and the micelles, and this differential partitioning, combined with the electroosmotic flow, facilitates their separation.

While less sensitive than HPLC-MS, CE offers rapid analysis times and can be a valuable tool for the screening of plant extracts for the presence of this compound and other terpenoids. nih.govresearchgate.net Coupling of CE with MS (CE-MS) can overcome the sensitivity limitations and provide structural information.

Metabolomic and Proteomic Profiling in Biological Systems

Understanding the biological role of this compound requires a holistic approach that examines its fate within a biological system and its interactions with cellular components. Metabolomic and proteomic strategies are powerful tools for achieving this.

Tracing this compound's Biotransformation Products

This compound is a product of the biotransformation of geraniol (B1671447). researchgate.net Once formed, it can undergo further metabolic conversions within an organism. Metabolomic approaches, primarily utilizing LC-MS and GC-MS, are employed to trace the biotransformation products of this compound. nih.govmdpi.com By incubating cells or organisms with this compound and analyzing the resulting metabolome, researchers can identify downstream metabolites.

Potential biotransformation pathways for this compound could include further oxidation to form carboxylic acids, or conjugation with molecules like glucose or glutathione (B108866) to increase water solubility and facilitate excretion. nih.gov Untargeted metabolomics can provide a broad snapshot of the metabolic changes induced by this compound, while targeted analysis can quantify the levels of specific expected metabolites. creative-proteomics.com

Identifying Protein Interactions and Post-Translational Modifications

Proteomics offers a window into the cellular proteins that may interact with this compound or are affected by its presence. Techniques such as affinity chromatography, where this compound is immobilized on a solid support, can be used to pull down interacting proteins from a cell lysate. These proteins can then be identified by mass spectrometry.

Furthermore, quantitative proteomic approaches, like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), can be used to compare the proteomes of cells treated with this compound versus control cells. frontiersin.orgtandfonline.com This can reveal changes in the expression levels of proteins involved in specific pathways, providing clues about the compound's mechanism of action. It can also help in identifying any post-translational modifications of proteins that are induced by this compound, offering deeper insights into its biological activity. researchgate.net

Isotopic Labeling for Metabolic Flux Analysis

The elucidation of biosynthetic pathways and the quantification of metabolic fluxes are pivotal for understanding and engineering the production of natural products like this compound. Isotopic labeling, coupled with advanced analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, provides a powerful tool for tracing the flow of atoms from precursor molecules into the final product. beilstein-journals.org This approach is instrumental in dissecting the complex metabolic network leading to this compound.

Principles of Isotopic Labeling for Biosynthetic Studies

Isotopic labeling experiments involve feeding a producing organism with precursors enriched with stable isotopes (e.g., ¹³C, ¹⁵N, ²H, ¹⁸O). beilstein-journals.org As the organism metabolizes these labeled precursors, the isotopes are incorporated into downstream metabolites, including this compound. By analyzing the isotopic enrichment pattern in the purified product, researchers can deduce the origin of each atom in the molecule's scaffold and identify the key biosynthetic intermediates. nih.gov

For terpenoid-derived compounds like this compound, which originates from the geranyl pyrophosphate (GPP) or geranylgeranyl pyrophosphate (GGPP) pathways, feeding experiments with ¹³C-labeled glucose or acetate (B1210297) can differentiate between the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways of isoprenoid precursor biosynthesis. nih.govfrontiersin.org The distribution of ¹³C atoms in the resulting this compound molecule provides a clear signature of the operative pathway. beilstein-journals.org

Metabolic Flux Analysis (MFA) of the this compound Pathway

Metabolic Flux Analysis (MFA) extends the insights from isotopic labeling to quantify the rates (fluxes) of all reactions in a metabolic network. By developing a stoichiometric model of the relevant pathways and analyzing the isotopic labeling patterns of key metabolites, MFA can determine the carbon flux distribution throughout the network. uni-halle.de

In the context of this compound, MFA could be employed to:

Quantify the flux of carbon from primary metabolism into the isoprenoid pathway. frontiersin.org

Determine the relative contributions of the MVA and MEP pathways to the geranyl moiety. nih.gov

Identify rate-limiting enzymatic steps in the biosynthesis of this compound, which could be targets for metabolic engineering to improve yields. tandfonline.com

A hypothetical MFA study of this compound biosynthesis would involve culturing the producing organism (e.g., a Glycosmis species) on a ¹³C-labeled carbon source. The isotopic enrichment in this compound and its proposed precursors would be measured, and this data would be used to constrain a metabolic model to calculate intracellular fluxes.

Hypothetical Isotopic Labeling Results for this compound Biosynthesis

The following interactive table illustrates a hypothetical outcome of a ¹³C-labeling experiment aimed at elucidating the origin of the geranyl group in this compound.

Labeled Precursor FedAssumed Active PathwayExpected ¹³C Labeling Pattern in Geranyl MoietyAnalytical Technique
[1-¹³C]GlucoseMEP PathwayLabeling at C-1, C-5, C-9¹³C-NMR, LC-MS
[6-¹³C]GlucoseMEP PathwayLabeling at C-4, C-8¹³C-NMR, LC-MS
[1-¹³C]AcetateMVA PathwayLabeling at C-1, C-3, C-5, C-7, C-9¹³C-NMR, LC-MS
[2-¹³C]AcetateMVA PathwayLabeling at C-2, C-4, C-6, C-8, C-10¹³C-NMR, LC-MS

Bioassays for High-Throughput Screening of Analogs

High-throughput screening (HTS) is a critical technology in drug discovery and chemical biology for rapidly assessing the biological activity of large numbers of compounds. mdpi.comnih.gov For a natural product like this compound, HTS of a library of its synthetic analogs is a key strategy to explore its therapeutic potential, identify more potent derivatives, and elucidate its mechanism of action through structure-activity relationship (SAR) studies. wikipedia.org

Development of Bioassays for this compound Analogs

The choice of bioassay is dictated by the known or hypothesized biological activities of the parent compound. While specific bioactivity data for this compound is limited, related sulfur-containing amides from Glycosmis species have shown anti-inflammatory and cytotoxic properties. researchgate.net Therefore, bioassays targeting these activities would be a logical starting point for screening this compound analogs.

Anti-Inflammatory Bioassays

Inflammation is a complex biological response, and various assays can be used to screen for anti-inflammatory activity. slideshare.net A common HTS approach involves using cell-based assays that measure the production of pro-inflammatory mediators. nih.gov

Nitric Oxide (NO) Production Assay: Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells are a standard model for inflammation. nih.gov Inhibition of NO production, measured using the Griess reagent, is a marker of anti-inflammatory activity. nih.gov

Cytokine Release Assays: The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant of LPS-stimulated macrophages can be quantified using enzyme-linked immunosorbent assay (ELISA) or other immunoassays adapted for HTS. nih.gov

Enzyme Inhibition Assays: Assays targeting key inflammatory enzymes like cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) can also be employed. mdpi.com

Cytotoxicity Bioassays

To assess the potential anticancer activity of this compound analogs, various cytotoxicity assays can be implemented in an HTS format. thieme-connect.com

MTT/XTT Assays: These colorimetric assays measure cell viability by assessing the metabolic activity of cells. A reduction in signal indicates cytotoxicity.

Cell Proliferation Assays: Assays that measure DNA synthesis, such as BrdU incorporation, can be used to screen for compounds that inhibit cell proliferation.

High-Content Screening (HCS): HCS combines automated microscopy with sophisticated image analysis to simultaneously measure multiple cellular parameters, such as apoptosis, cell cycle arrest, and morphological changes, providing a more detailed picture of the compound's cytotoxic mechanism. pnas.org

Illustrative HTS Workflow for this compound Analogs

The following interactive table outlines a hypothetical HTS cascade for a library of this compound analogs.

Screening StageAssay TypePurposeHit Criteria
Primary Screen Cell-based NO production assay in LPS-stimulated RAW 264.7 cellsIdentify analogs with potential anti-inflammatory activity>50% inhibition of NO production at a single concentration (e.g., 10 µM)
Secondary Screen Dose-response analysis in NO production and cytotoxicity assays (e.g., MTT)Confirm activity, determine potency (IC₅₀), and assess selectivityIC₅₀ < 10 µM for NO inhibition and > 50 µM for cytotoxicity
Tertiary Screen Cytokine release assays (TNF-α, IL-6) and COX-2 inhibition assayFurther characterize the mechanism of action of confirmed hitsSignificant reduction in cytokine levels or selective inhibition of COX-2
Lead Optimization Structure-Activity Relationship (SAR) studies and further mechanistic studiesGuide the synthesis of more potent and selective analogsImproved potency, selectivity, and drug-like properties

This systematic approach allows for the efficient identification and characterization of promising this compound analogs for further development.

Future Research Trajectories and Academic Perspectives

Untapped Potential in Biosynthetic Engineering and Chemoenzymatic Production

The sustainable and scalable production of Gerambullindiol is a critical hurdle to its extensive study and potential commercialization. While its isolation from natural sources like Glycosmis species has been established, these methods are often low-yielding and dependent on geographical and seasonal variations of the plant. Future research should, therefore, focus on developing robust and efficient production platforms through biosynthetic engineering and chemoenzymatic strategies.

A promising avenue lies in the elucidation and reconstruction of the this compound biosynthetic pathway in a microbial host. This would involve identifying the specific enzymes, likely cytochromes P450 and other oxidoreductases, responsible for the hydroxylation of a geranyl precursor. Modern synthetic biology tools can then be employed to engineer microbial chassis, such as Escherichia coli or Saccharomyces cerevisiae, for heterologous production. nih.govdtu.dk The optimization of precursor supply, cofactor regeneration, and pathway regulation will be crucial for achieving high titers.

Chemoenzymatic synthesis offers a complementary and potentially more flexible approach. This strategy combines the selectivity of biocatalysts with the versatility of chemical synthesis. For instance, terpene cyclases could be used to generate a specific terpenoid scaffold, which is then subjected to enzymatic or chemical oxidation to yield this compound. oup.comresearchgate.netmdpi.com The use of promiscuous enzymes that can accept a range of substrates could also enable the production of novel this compound derivatives. doi.org

Table 1: Potential Strategies for Enhanced this compound Production

StrategyDescriptionKey Considerations
Biosynthetic Engineering Heterologous expression of the this compound biosynthetic pathway in a microbial host.Identification of all pathway enzymes, optimization of gene expression, balancing metabolic flux.
Chemoenzymatic Synthesis Combination of chemical synthesis and enzymatic transformations to produce this compound.Selection of suitable enzymes (e.g., P450s, hydrolases), optimization of reaction conditions, scalability.
Cell-Free Systems In vitro reconstruction of the biosynthetic pathway using purified enzymes.Enzyme stability, cofactor regeneration, cost of enzymes and substrates.

In-Depth Mechanistic Investigations into Biological Activity

This compound has been reported to exhibit moderate antifungal activity. However, the precise molecular mechanisms underlying this bioactivity remain largely unexplored. Future research must delve into detailed mechanistic studies to identify its cellular targets and modes of action.

A primary hypothesis is the disruption of fungal cell membrane integrity, a common mechanism for many antifungal natural products. e-jmi.orgresearchgate.netnih.gov Investigations could involve assessing membrane permeabilization, lipid peroxidation, and interactions with key membrane components like ergosterol. Another potential mechanism is the inhibition of crucial fungal enzymes, such as those involved in cell wall biosynthesis or metabolic pathways. mdpi.comjmb.or.kr

Advanced techniques such as transcriptomics, proteomics, and metabolomics can provide a global view of the fungal cellular response to this compound treatment. These approaches can help identify differentially expressed genes, proteins, and altered metabolic pathways, thus revealing potential drug targets. slideshare.net

Rational Design and Synthesis of Novel this compound Analogs

The structural backbone of this compound provides a valuable scaffold for the rational design and synthesis of novel analogs with potentially enhanced efficacy and selectivity. Structure-activity relationship (SAR) studies are essential to identify the key functional groups responsible for its antifungal properties.

Computational modeling and docking studies can be employed to predict the interactions of this compound and its designed analogs with putative target proteins. scielo.org.conih.gov This in silico approach can guide the synthesis of a focused library of derivatives with modifications at specific positions of the molecule. For example, the hydroxyl groups could be esterified or etherified, and the geranyl chain could be altered in length or saturation. The goal is to develop analogs with improved antifungal potency, reduced toxicity, and favorable pharmacokinetic properties. mdpi.com The creation of hybrid molecules, combining the this compound scaffold with other known antifungal pharmacophores, represents another promising strategy. mdpi.com

Role of this compound in Plant Chemical Ecology and Defense Mechanisms

The presence of this compound in plants of the Glycosmis genus suggests a role in the plant's chemical defense system against pathogens and herbivores. researchgate.netresearchgate.net Understanding this ecological function can provide valuable insights into its biological activity and potential applications in agriculture.

Integration with Systems Biology and Network Pharmacology Approaches

To gain a comprehensive understanding of this compound's biological effects, its study should be integrated with systems biology and network pharmacology approaches. These holistic methodologies can elucidate the complex interactions of the compound within a biological system, moving beyond a single-target paradigm. researchgate.netuq.edu.au

Network pharmacology can be used to construct and analyze drug-target-disease networks, helping to predict potential new therapeutic applications for this compound and its analogs. researchgate.netnih.govnih.gov By mapping the compound's interactions with multiple cellular targets and pathways, it may be possible to identify synergistic combinations with other drugs and to anticipate potential off-target effects. Systems biology approaches, incorporating multi-omics data, can provide a dynamic view of the cellular perturbations induced by this compound, offering deeper insights into its mechanism of action and identifying potential biomarkers of response. researchgate.nethelmholtz-hips.de

Q & A

Q. What systematic review strategies are advised to identify knowledge gaps in this compound research?

  • Methodological Answer : Follow PRISMA guidelines to screen literature across databases (PubMed, SciFinder). Use gap-spotting techniques to highlight underexplored areas (e.g., synergistic effects with existing drugs, long-term toxicity profiles) .

Q. Q. How can ethical considerations be integrated into in vivo studies involving this compound?

  • Methodological Answer : Adhere to institutional animal care guidelines (e.g., ARRIVE 2.0) for humane endpoints and sample sizes. Include justification for animal models in grant proposals and seek IRB approval for human tissue studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.